N-Butyl-L-alanine

Description

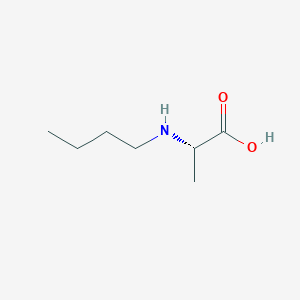

Structure

2D Structure

3D Structure

Properties

CAS No. |

187535-79-1 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

(2S)-2-(butylamino)propanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

DVVNPYAVFWSKAB-LURJTMIESA-N |

SMILES |

CCCCNC(C)C(=O)O |

Isomeric SMILES |

CCCCN[C@@H](C)C(=O)O |

Canonical SMILES |

CCCCNC(C)C(=O)O |

Synonyms |

L-Alanine, N-butyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl L Alanine and Its Derivatives

Direct N-Alkylation Approaches

Direct N-alkylation of L-alanine or its esters is a primary strategy for the synthesis of N-Butyl-L-alanine. This approach involves the introduction of a butyl group onto the nitrogen atom of the alanine (B10760859) backbone. However, challenges such as over-alkylation and the need for protecting other reactive functional groups are often encountered. nih.govd-nb.info

Alkylation of L-Alanine Esters with Butylating Agents

A common method for synthesizing this compound involves the N-alkylation of L-alanine esters with butylating agents like butyl halides. researchgate.netnih.gov To prevent the formation of undesired byproducts, this reaction is often carried out in the presence of a base. researchgate.net The esterification of L-alanine prior to alkylation serves to protect the carboxyl group and enhance the solubility of the amino acid in organic solvents. For instance, L-alanine tert-butyl ester hydrochloride can be used as a starting material. orgsyn.org The reaction of L-alanine esters with alcohols, catalyzed by ruthenium complexes, presents an atom-economical, base-free method for N-alkylation. d-nb.infonih.gov This approach has been shown to proceed with high retention of stereochemistry. nih.gov

Role of Protective Groups in N-Alkylation

To achieve selective N-alkylation and prevent side reactions at the amino and carboxyl groups, the use of protecting groups is a crucial strategy. nih.govmasterorganicchemistry.com The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its ease of installation and removal under acidic conditions. masterorganicchemistry.comchemicalbook.comnordmann.global L-alanine can be protected as N-Boc-L-alanine by reacting it with di-tert-butyl dicarbonate. chemicalbook.comnordmann.globalpeptide.com This protected intermediate can then be further modified.

Similarly, the carboxyl group is often protected as an ester, such as a methyl or tert-butyl ester, to prevent its interference during the N-alkylation step. prepchem.comgoogle.com The 9-phenyl-9-fluorenyl (Pf) group is another protective group for the nitrogen atom that helps maintain the configurational integrity of the α-amino compounds during subsequent reactions. nih.govacs.org The choice of protecting group strategy is critical and depends on the specific reaction conditions and the desired final product. masterorganicchemistry.com

Multistep Chemical Synthesis Pathways

More complex, multistep synthetic routes are often employed to achieve higher yields, better stereoselectivity, and to synthesize specific derivatives of this compound. These pathways can involve the formation of imine intermediates, catalytic hydrogenation, and various derivatization strategies.

Imine Formation and Subsequent Reactions

Reductive amination is a powerful method for forming N-alkylated amino acids. wikipedia.org This process typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com In the context of this compound synthesis, an alanine ester can be reacted with a carbonyl compound, followed by reduction. wikipedia.orggoogle.com For example, a process for synthesizing N-((S)-1-ethoxycarbonyl-butyl)-(S)-alanine involves reacting an alanine ester with ethyl glyoxylate (B1226380) to form an imine. google.com This imine intermediate can then undergo further reactions, such as the addition of an organometallic reagent, followed by reduction to yield the desired product. google.com The formation of imines from aldehydes or ketones and primary amines is a reversible reaction that liberates water. masterorganicchemistry.com

Catalytic Hydrogenation in Synthetic Routes

Catalytic hydrogenation is a key step in several synthetic routes to this compound and its derivatives. google.comumaine.edursc.org This reaction is commonly used to reduce double bonds or remove certain types of protecting groups. For instance, after the formation of an unsaturated intermediate, catalytic hydrogenation can be employed to saturate the carbon chain, leading to the butyl group. google.comgoogle.com A patent describes a process where an ethyl 2-(substituted amino)-4-pentenoate intermediate is subjected to catalytic hydrogenation to produce N-((S)-1-ethoxycarbonyl-butyl)-(S)-alanine. google.comgoogle.com Palladium on carbon (Pd/C) is a frequently used catalyst for such hydrogenations. google.com The conditions for catalytic hydrogenation, such as pressure and temperature, are typically mild. google.comumaine.edu

Asymmetric Synthesis and Stereocontrol

Achieving high levels of stereocontrol is paramount in the synthesis of N-alkylated amino acids like this compound. The biological activity of these molecules is often dictated by their specific stereoisomeric form. Several strategies have been developed to address this challenge, ranging from the use of chiral auxiliaries to advanced catalytic methods.

Chiral Auxiliaries in N-Butylation Reactions

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary can be attached to the L-alanine molecule to control the N-butylation step. For instance, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide. The α-proton of the carbonyl group can then be removed by a non-nucleophilic base to form an enolate. The subsequent alkylation reaction is directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org Another example involves the use of hindered esters derived from N-benzoylalanine and chiral alcohols like (-)-8-phenylmenthol. unl.edu The dianion generated from this ester exhibits a high degree of diastereofacial bias in alkylation reactions. unl.edu

Other notable chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org L-amino acids themselves can also serve as chiral auxiliaries in various asymmetric reactions. researchgate.netunirioja.es For instance, L-valine has been employed as a chiral auxiliary for the enantioselective synthesis of (R)-α-methyl-α-amino acids. uni-konstanz.de The general principle involves the formation of a chiral Schiff base or a related derivative, which then directs the stereoselective alkylation.

Stereoselective Alkylation via Chiral Nickel(II) Complexes of Schiff Bases

A powerful method for the asymmetric synthesis of α-amino acids involves the stereoselective alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. renyi.huacs.orgresearchgate.net These complexes act as chiral nucleophilic glycine or alanine equivalents.

The general approach involves the formation of a Schiff base between the amino acid (e.g., L-alanine) and a chiral ligand. This Schiff base then coordinates with a Ni(II) ion to form a square planar complex. The chiral ligand creates a specific steric environment around the α-carbon of the amino acid, directing the approach of an electrophile (e.g., a butyl halide) to one face of the complex. This results in a highly diastereoselective alkylation. nih.gov Subsequent hydrolysis of the complex removes the chiral ligand and the nickel ion, yielding the desired this compound with high enantiomeric purity. nih.gov

The choice of the chiral ligand is crucial for achieving high stereoselectivity. Ligands such as (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde have been successfully employed. renyi.hu The reaction conditions, including the base and solvent, also play a significant role in the outcome of the alkylation. nih.gov This methodology has been extended to the synthesis of a wide variety of α-alkylated amino acids with excellent stereocontrol. nih.gov

Table 1: Examples of Chiral Ligands for Ni(II) Complex Mediated Asymmetric Alkylation

| Chiral Ligand | Starting Amino Acid | Electrophile | Diastereoselectivity (d.r.) | Reference |

| (S)-2-N-(N'-benzylprolyl)aminobenzophenone | Glycine | Various alkyl bromides | >98:2 | researchgate.net |

| (R)-N-(2-Benzoyl-4-chlorophenyl)-2-(tert-butylamino)propanamide | Alanine | 5-iodopentene | 98% ee | nih.gov |

| Axially chiral ligand | Glycine | Various alkyl bromides | >80% yields, diastereomerically pure | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

Enantioconvergent Catalysis for Alpha-Amino Acid Derivatives

Enantioconvergent catalysis is a sophisticated strategy that converts a racemic mixture of a starting material into a single enantiomer of the product. This approach is highly atom-economical as it theoretically allows for a 100% yield of the desired stereoisomer.

A notable example is the nickel-catalyzed enantioconvergent cross-coupling of racemic α-halo glycine derivatives with organozinc reagents. nih.govcaltech.eduacs.org This method provides a versatile and efficient route to a wide array of unnatural α-amino acid derivatives. nih.govcaltech.edu The reaction is catalyzed by a chiral nickel complex, which selectively reacts with one enantiomer of the racemic electrophile at a faster rate, while the other enantiomer is racemized in situ, allowing it to be converted to the same product enantiomer. nih.govacs.org These couplings are performed under mild conditions and are tolerant of various functional groups. nih.govacs.org

Another approach involves synergistic Brønsted acid/photoredox catalysis for the radical addition reaction between glycine esters and racemic α-bromoketones. researchgate.net This dual catalysis controls the reactive radical intermediate and iminium ion to facilitate bond formation with high stereochemical control, leading to enantioenriched unnatural α-amino acid derivatives. researchgate.net

Enzyme-Catalyzed Approaches to Related Amino Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netacs.org Enzymes can catalyze reactions with high enantioselectivity and under mild conditions. researchgate.net Several enzyme classes are capable of synthesizing N-alkylated amino acids. researchgate.netacs.org

One major enzymatic route is the reductive amination of α-keto acids with amines. acs.org Enzymes such as reductive aminases (RedAm), opine dehydrogenases (OpDHs), N-methylamino acid dehydrogenases (NMAADHs), and ketimine reductases (KIREDs) can catalyze the formation of N-alkyl amino acids. acs.org These processes often require a cofactor, such as NADH or NADPH.

Another enzymatic strategy involves the conjugate addition of amines to α,β-unsaturated acids, catalyzed by lyases like aspartate ammonia (B1221849) lyases and methylaspartate ammonia lyases. acs.org While these enzymes typically use ammonia, some can accept primary amines, leading to N-substituted amino acids. nih.gov

Acylases have also been employed for the synthesis of N-acyl-L-amino acids through reverse hydrolysis. researchgate.net For instance, acylase I from pig kidney can catalyze the synthesis of various N-lauroyl-L-amino acids. researchgate.net Lipases can also catalyze the formation of amide bonds to produce N-acyl amino acids. google.com

Table 2: Enzyme Classes for N-Alkylated Amino Acid Synthesis

| Enzyme Class | Reaction Type | Substrates | Product Type | Reference |

| Reductive Aminases (RedAm) | Reductive Amination | α-Keto acids, Amines | N-Alkyl Amino Acids | acs.org |

| Opine Dehydrogenases (OpDHs) | Reductive Amination | α-Keto acids, Amines | N-Alkyl Amino Acids | acs.org |

| N-Methylamino Acid Dehydrogenases (NMAADHs) | Reductive Amination | α-Keto acids, Amines | N-Alkyl Amino Acids | acs.org |

| Ketimine Reductases (KIREDs) | Reductive Amination | α-Keto acids, Amines | N-Alkyl Amino Acids | acs.org |

| Aspartate Ammonia Lyases | Conjugate Addition | α,β-Unsaturated acids, Amines | N-Substituted Amino Acids | acs.orgnih.gov |

| Acylases/Lipases | Acylation/Amide Bond Formation | Amino acids, Fatty acids/Esters | N-Acyl Amino Acids | researchgate.netgoogle.com |

This table provides a general overview of enzymatic approaches.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.netnih.gov In the synthesis of this compound, several aspects of green chemistry can be considered.

A significant advancement is the direct N-alkylation of unprotected amino acids with alcohols. nih.gov This method is highly atom-economical, producing water as the only byproduct, which simplifies purification. nih.gov The use of alcohols, which can be derived from renewable resources, as alkylating agents is a greener alternative to traditional alkyl halides. nih.gov

Biocatalytic routes, as discussed in the previous section, are inherently green. researchgate.net They operate under mild conditions (aqueous medium, ambient temperature, and neutral pH), reduce the need for protecting groups, and often exhibit high selectivity, minimizing waste. researchgate.net

The use of less hazardous solvents and reagents is another key principle. acs.org For example, developing syntheses in water or other environmentally benign solvents is highly desirable. acs.org Furthermore, catalytic methods, whether they involve metal complexes or enzymes, are preferred over stoichiometric reagents because they are used in smaller quantities and can often be recycled and reused. nih.gov The development of catalysts based on earth-abundant and non-toxic metals like iron is also a significant step towards greener synthesis. nih.gov

Chemical Reactivity and Mechanistic Studies of N Butyl L Alanine Analogues

Reaction Pathways Involving the N-Butyl Moiety

The N-butyl group in N-Butyl-L-alanine is a saturated alkyl chain and is generally chemically stable and unreactive under many conditions. Its primary influence is steric and electronic. The bulky butyl group can hinder reactions at the adjacent nitrogen and carboxyl groups. Furthermore, N-alkylation can affect the conformation and biological activity of peptides by impeding rotamer interconversion. acs.org

While the C-H bonds of the butyl group are typically inert, they can undergo radical reactions under harsh conditions, though this is not a common synthetic pathway. The more significant reactivity related to this moiety is its introduction onto the primary amino acid. The synthesis of N-alkyl amino acids can be achieved through various methods, including direct N-alkylation of unprotected amino acids with alcohols, which is considered a sustainable method that produces water as the only side product. nih.gov For example, a ruthenium-based catalyst can facilitate the direct N-alkylation of α-amino acids with alcohols, and an iron-based catalyst can be used for coupling with fatty alcohols. nih.gov Another common pathway is reductive amination between an amino acid like L-alanine and an aldehyde, such as butanal, using a reducing agent. nih.gov

Reactivity of the Carboxyl Group: Esterification and Amidation

The carboxyl group of this compound exhibits typical reactivity for an amino acid, primarily undergoing esterification and amidation (peptide bond formation). However, the rates and optimal conditions for these reactions can be affected by the steric bulk of the N-butyl group.

Esterification: The carboxyl group can be converted to an ester, typically through reaction with an alcohol under acidic conditions. This reaction is often a preliminary step in more complex syntheses to protect the carboxyl group. For instance, methyl esters of N-alkyl amino acids can be prepared as part of the purification or analysis process following their synthesis. nih.gov

Amidation: The formation of an amide bond is fundamental to peptide synthesis. To achieve this, the carboxyl group must first be activated. A common method is the formation of a mixed anhydride (B1165640) using a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a mild base. sigmaaldrich.comfishersci.fifishersci.at This activated intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or amine to form the amide linkage. The N-butyl group can influence the efficiency of this coupling step due to steric hindrance around the reaction center. Protecting groups are essential in these syntheses to prevent the this compound's own amino group from reacting with its activated carboxyl group, which would lead to polymerization. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Purpose | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., HCl) | Protection of the carboxyl group; formation of amino acid esters. | nih.gov |

| Amidation (Peptide Bond Formation) | Coupling partner (amine/amino acid ester), Activating agent (e.g., Isobutyl Chloroformate), Base (e.g., N-Methylmorpholine) | Formation of peptides and other amide derivatives. | fishersci.fimasterorganicchemistry.com |

Mechanisms of N-Derivatization and Side-Chain Modifications

Mechanisms of N-Derivatization: N-derivatization, specifically the introduction of the butyl group to the nitrogen of L-alanine, is a key process for synthesizing the target compound. Two primary mechanisms are widely employed:

Reductive Amination: This is a common and effective method for N-alkylation of amino acids. nih.gov The process involves the reaction of L-alanine with butanal (butyraldehyde) to form a Schiff base (an imine) intermediate. wikipedia.orgfishersci.no This intermediate is not typically isolated but is reduced in situ to the secondary amine, this compound. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent used for this transformation due to its selectivity and mild reaction conditions. wikipedia.orgamericanelements.com

Direct N-Alkylation: This method involves the direct reaction of the amino group of L-alanine with an alkylating agent like butyl bromide. To avoid multiple alkylations and ensure selectivity, reaction conditions must be carefully controlled. For example, studies on the N-alkylation of β-alanine with butyl bromide showed that the ratio of mono- to di-substituted products could be controlled by adjusting the stoichiometry of the reagents and the base (e.g., KOH). nih.gov More advanced catalytic methods allow for the direct N-alkylation of unprotected amino acids with alcohols, offering a greener alternative to methods using alkyl halides. nih.gov

Side-Chain Modifications: The side chain of this compound is a methyl group, which is generally unreactive and not amenable to further modification under standard chemical conditions. Unlike amino acids with functionalized side chains such as lysine, aspartic acid, or cysteine, the alanine (B10760859) side chain lacks a reactive handle. peptide.comacs.org Therefore, creating analogues with modified side chains typically involves starting with a different, suitably modified amino acid before the N-alkylation step. For instance, a synthesis might begin with 3-iodo-L-alanine or β-cyano-L-alanine, which could then be N-butylated to produce an this compound analogue with a reactive group on the side chain. fishersci.seresearchgate.net

Stability and Transformation Under Various Reaction Conditions

The stability of this compound analogues is a critical factor in both their synthesis and potential application. The molecule's stability is influenced by temperature, pH, and the presence of catalysts or other substances.

Hydrothermal Stability: Research on the decomposition of n-alkyl-α-amino acids, such as norvaline, under hydrothermal conditions provides insights into the stability of this compound. researchgate.net In aqueous solutions at elevated temperatures (156–186 °C), the primary decomposition pathways are deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group). The presence of minerals, such as iron oxides and sulfides, can significantly accelerate these decomposition rates and alter the product distribution. For example, norvaline was found to decompose much faster in the presence of a hematite–magnetite–pyrite mineral assemblage compared to its absence. researchgate.net

Stability during Synthesis: During chemical synthesis, the stability of both the target molecule and any protecting groups is paramount. N-alkyl amino acids can present challenges due to the equilibrium between different rotational isomers (rotamers), which can sometimes lead to complex spectra in analysis and affect reactivity. acs.org Protecting groups, such as the Boc (tert-butoxycarbonyl) group, are crucial for directing reactivity but must be stable to the reaction conditions used for other steps. masterorganicchemistry.com The Boc group, for instance, is stable under basic conditions used for some coupling reactions but is readily removed with strong acids like trifluoroacetic acid (TFA). The choice of protecting groups for the amino and carboxyl functions is therefore a key consideration in any synthetic route.

pH Stability: Like all amino acids, this compound is an amphoteric molecule with both acidic and basic centers. Its net charge and reactivity are highly dependent on the pH of the solution. The carboxyl group will be deprotonated at basic pH, while the secondary amino group will be protonated at acidic pH. The molecule exists as a zwitterion around its isoelectric point. The stability in aqueous solution at neutral or acidic pH is generally good, but it will decompose under strongly acidic or basic conditions, especially at high temperatures. wikipedia.org

Applications in Advanced Organic Synthesis

N-Butyl-L-alanine as a Chiral Building Block

Chiral building blocks are fundamental in modern organic chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. researchgate.net N-alkylated-α-amino acids, such as this compound, serve as important synthons because they possess a stable stereocenter and functional groups that allow for further chemical elaboration. researchgate.net

In the Synthesis of Complex Organic Molecules

While the broader class of N-alkylated amino acids is recognized for its utility in constructing complex molecular architectures, specific examples detailing the use of this compound as a starting material in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available research. However, the principles of asymmetric synthesis support its potential role. Methodologies developed for other N-alkylated amino acids, such as their use in creating chiral auxiliaries or as key fragments in modular synthesis, could theoretically be adapted for this compound. For instance, synthetic strategies that utilize the stereocenter of an amino acid to direct subsequent bond formations could employ this compound to introduce a specific chiral center with an attached N-butyl moiety into a larger target molecule.

Precursors for Unnatural Amino Acids

This compound is, in itself, a non-proteinogenic or "unnatural" amino acid. wikipedia.org Its synthesis from the naturally occurring L-alanine is a primary example of creating a more complex, unnatural amino acid derivative. The preparation of N-alkylated amino acids can be achieved through various synthetic routes, including:

Reductive Amination: A common method involves the reaction of L-alanine with butyraldehyde (B50154) to form a transient Schiff base (imine), which is then reduced to yield this compound. This process directly installs the butyl group onto the nitrogen atom of the parent amino acid. rsc.org

Direct N-Alkylation: L-alanine can be directly alkylated using a butyl halide, such as butyl bromide, often requiring protection of the carboxylic acid group and careful control of reaction conditions to prevent over-alkylation. nih.gov

Biocatalytic Methods: Modern biocatalysis offers enzymatic routes to N-alkylated amino acids. Enzymes like reductive aminases (RedAm) and opine dehydrogenases can catalyze the formation of N-alkyl amino acids, and could potentially be engineered or selected for the synthesis of this compound. acs.org

These synthetic methods establish this compound as a tailor-made, unnatural amino acid that can then be used as a building block in other synthetic applications. acs.orgnih.gov

Role in Peptide Chemistry and Mimetics

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of medicinal chemistry, aimed at creating peptidomimetics with enhanced therapeutic properties. nih.gov N-alkylation is a key modification used to improve a peptide's metabolic stability, membrane permeability, and conformational profile. nih.govnih.gov

Synthesis of N-Substituted Peptides and Oligopeptides

The synthesis of peptides containing N-alkylated residues like this compound presents unique challenges compared to standard peptide synthesis. The secondary amine of an N-alkylated amino acid is less nucleophilic and more sterically hindered than the primary amine of a typical amino acid. Consequently, forming the amide bond during peptide coupling requires more robust conditions or specialized reagents to achieve high yields and avoid side reactions. google.com

Standard solid-phase peptide synthesis (SPPS) protocols, both Fmoc- and Boc-based, can be adapted for the incorporation of this compound. nih.govlibretexts.org This often involves:

Using high-potency coupling reagents (e.g., HATU, HCTU) with a non-nucleophilic base (e.g., DIEA).

Increasing reaction times or temperatures to drive the coupling to completion.

Double-coupling steps to ensure that the sterically hindered amine reacts fully.

The successful inclusion of this compound into a peptide chain results in an "N-substituted peptide," a class of peptidomimetics with significant potential for drug development. rsc.organr.fr

Conformational Impact of N-Butylation in Peptide Structures

The substitution of a proton with a butyl group on the backbone amide nitrogen has profound stereochemical consequences for peptide structure. nih.gov

Elimination of Hydrogen Bonding: The N-butyl group removes the amide proton, which is a critical hydrogen bond donor. This prevents the residue from participating in the hydrogen-bonding networks that define canonical secondary structures like α-helices and β-sheets. nih.gov

Promotion of cis-Amide Bonds: The steric bulk of the N-butyl group lowers the energy barrier between the trans and cis conformations of the peptide bond. While the trans form is overwhelmingly favored for most amino acids, N-alkylation significantly increases the population of the cis isomer, similar to proline. This can induce sharp turns and unique folds in the peptide backbone. nih.govuzh.ch

Steric Influence: The four-carbon chain of the butyl group imposes significant steric constraints on the peptide backbone, restricting the allowable values of the phi (Φ) and psi (Ψ) dihedral angles. This localized conformational rigidity can be exploited to stabilize specific secondary structures, such as β-turns, or to orient side chains in a precise manner for interaction with a biological target.

Conformational analysis of peptides containing N-alkylated residues is often performed using techniques like NMR spectroscopy and computational modeling to elucidate the specific structural changes induced by the alkyl group. mdpi.comuliege.be

Development of Chiral Ligands and Catalysts

Amino acids and their derivatives are highly sought-after precursors for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.net The combination of a stereocenter with coordinating functional groups (amine and carboxylate) makes them ideal scaffolds for creating ligands that can bind to a metal center and create a chiral environment for a catalyzed reaction.

This compound possesses the necessary features to act as a bidentate (N,O) chiral ligand. The secondary amine and the carboxylate group can coordinate with a metal ion, while the chiral center at the α-carbon, influenced by the adjacent butyl group, dictates the stereochemical outcome of the reaction.

While specific research detailing ligands derived from this compound is not prominent, the principle has been demonstrated with closely related structures. For example, chiral ligands derived from N-(tert-butyl)-alanine have been designed and evaluated for the asymmetric synthesis of other amino acids. mdpi.comresearchgate.net In these systems, the N-alkyl-alanine derivative forms a Schiff base and complexes with a metal ion like Ni(II), which then serves as a chiral catalyst for stereoselective reactions. mdpi.com L-alanine derivatives with other N-alkyl substitutions have also been successfully used to create chiral ligands for reactions such as the asymmetric addition of organozinc reagents to aldehydes. psu.edu These examples strongly support the potential of this compound as a valuable precursor for developing novel chiral ligands and catalysts for asymmetric synthesis.

Precursors for Bioactive Molecules (as synthetic intermediates)

Amino acids and their derivatives are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. They can be incorporated into the final structure or used as chiral templates to guide the synthesis.

A thorough review of chemical and pharmaceutical patent databases does not indicate that this compound is a direct synthetic intermediate for currently marketed or extensively studied bioactive molecules. While numerous patents describe the synthesis of the ACE inhibitor Perindopril, they utilize a different, more complex intermediate known as N-((S)-1-ethoxycarbonylbutyl)-(S)-alanine. This intermediate is synthesized via methods such as the reductive amination of a keto-acid with L-alanine, not from pre-formed this compound. Therefore, there is no direct synthetic link showing this compound as a precursor in this specific pathway or other widely reported syntheses of bioactive compounds.

Integration of N Butyl L Alanine in Materials Science

Polymer Chemistry: N-Alkyl Poly(L-alanine)

The incorporation of N-butyl-L-alanine into polypeptide chains creates N-alkylated poly(L-alanine), a class of polymers with distinct characteristics compared to their unsubstituted counterpart, poly(L-alanine). The presence of the N-butyl group hinders the typical hydrogen bonding that dictates the secondary structure of polypeptides, leading to materials with modified solubility, thermal stability, and conformational preferences. acs.org

The primary method for synthesizing high-molecular-weight polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govacs.org The synthesis of poly(this compound) follows this established pathway.

The process begins with the synthesis of the this compound N-carboxyanhydride monomer. This is typically achieved by reacting this compound with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. wikipedia.orgmdpi.com This reaction, known as the Leuchs method, results in the formation of the cyclic NCA monomer with the elimination of hydrogen chloride. wikipedia.orgmdpi.com

Achieving control over the polymerization process is crucial for producing well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity). The ring-opening polymerization (ROP) of NCAs offers several strategies for controlled synthesis. rsc.orgchinesechemsoc.org

The "normal amine mechanism" (NAM), initiated by primary amines, is a fundamental strategy. acs.org When the initiation rate is much faster than the propagation rate, a living polymerization can be achieved, where the polymer chains grow linearly with monomer conversion and remain active. rsc.org The choice of initiator and solvent is critical. For instance, the polymerization of N-substituted NCAs can be slow, but various catalytic systems have been developed to accelerate the process while maintaining control. researchgate.net

Recent advancements have focused on catalysts that can mediate the ROP of even less reactive N-substituted NCAs. researchgate.net For example, while strong acids can inhibit polymerization by protonating the propagating amine end, weaker acids have been shown to act as proton transfer catalysts, accelerating the polymerization of NCAs in a controlled manner. acs.orgchinesechemsoc.org These strategies enable the synthesis of well-defined N-butylated polypeptides suitable for advanced material applications.

The substitution of the amide proton with a butyl group in poly(L-alanine) establishes a clear structure-property relationship. The N-butyl group introduces significant changes to the polymer's physical and chemical properties.

Key property modifications include:

Secondary Structure: In traditional polypeptides, hydrogen bonding between amide protons (N-H) and carbonyl oxygens (C=O) is the primary driver for the formation of stable secondary structures like α-helices and β-sheets. msu.edu N-alkylation eliminates the amide proton, thus preventing the formation of these conventional hydrogen bonds. acs.org This disruption inhibits the formation of β-sheet aggregates, which often leads to poor solubility. Instead, N-alkylated polypeptides may adopt other conformations, such as stable helices, as observed in poly(N-allyl alanine). researchgate.net

Solubility: The prevention of strong, regular inter-chain hydrogen bonding significantly enhances the solubility of N-butylated polypeptides in a wider range of organic solvents compared to poly(L-alanine).

Conformational Rigidity: The presence of N-alkyl groups can hinder rotation around the peptide backbone bonds, leading to increased conformational rigidity. acs.org This can be advantageous in designing molecules with specific, stable shapes.

| Property | Poly(L-alanine) | Poly(this compound) (Inferred) |

|---|---|---|

| Backbone H-Bonding Donor | Yes (N-H group) | No |

| Typical Secondary Structure | α-helix, β-sheet oup.comresearchgate.net | Potentially helical, no β-sheet researchgate.net |

| Solubility | Poor in most common solvents; soluble in harsh solvents like HFIP | Improved solubility in common organic solvents |

| Conformational Flexibility | Limited by H-bonds and steric hindrance | Different limitations; hindered rotamer interconversion acs.org |

To further tailor material properties, this compound derivatives can be copolymerized with other monomers. A pertinent example is the copolymerization of amino acid-bearing acrylamides with n-butyl acrylate (B77674) (nBA). nih.gov N-butyl acrylate is a monomer that produces flexible polymers with a low glass transition temperature. nih.gov

By copolymerizing an N-acryloyl-L-alanine monomer with nBA, it is possible to create copolymers that combine the structural features of amino acids with the elastomeric properties of poly(n-butyl acrylate). nih.govlew.ro The amino acid-derived units can introduce specific interactions, such as hydrogen bonding (if the N-H is free) or other noncovalent forces, which can act as physical crosslinks within the flexible nBA matrix. nih.gov This approach has been used to develop self-healing elastomers and gels. nih.gov The ratio of the comonomers can be adjusted to precisely control the mechanical properties, responsiveness, and functionality of the final material.

| Amino Acid Monomer | Comonomer | Resulting Polymer Type | Key Properties/Applications |

|---|---|---|---|

| N-acryloyl-L-alanine | Acrylic acid, Itaconic acid | Terpolymer | Polyalkenoate for dental composites lew.ro |

| N-acryloyl glycinamide | Butyl acrylate | Copolymer | Thermo-responsive hydrogels mdpi.com |

| N-acryloyl-L-glutamic acid | n-Butyl acrylate | Copolymer | Self-healable copolymers via noncovalent bonds nih.gov |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through noncovalent interactions. researchgate.net Amino acid derivatives are excellent candidates for building self-assembling supramolecular systems due to their ability to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. frontiersin.orgmdpi.commdpi.com

The self-assembly of N-alkyl or N-acyl L-alanine derivatives can lead to the formation of highly ordered two-dimensional structures known as Langmuir-Blodgett (LB) films. wikipedia.org An LB film is created by transferring a monolayer of organic material from the surface of a liquid onto a solid substrate. wikipedia.orgsbfisica.org.br

Molecules suitable for LB film formation are typically amphiphilic, possessing a hydrophilic "head" and a hydrophobic "tail." N-acylated L-alanine derivatives, such as N-octadecanoyl-L-alanine, fit this description perfectly. researchgate.net The alanine (B10760859) carboxyl group acts as the hydrophilic head, while the long alkyl chain serves as the hydrophobic tail. When spread on a water surface, these molecules orient themselves to minimize unfavorable interactions, forming a stable monolayer that can be compressed and transferred.

Research has demonstrated the formation of highly uniform LB films using alanine derivatives. For example, N,N′-bis(L-alanine tert-butylester)-3,4:9,10-perylene diimide has been used to create LB films for sensing volatile organic compounds. rsc.orgresearchgate.net Similarly, studies on N-octadecanoyl-L-alanine LB films have shown that the structure of the intermolecular hydrogen-bonding network and interactions with metal ions can control the film's properties. researchgate.net These examples underscore the potential of N-substituted L-alanine derivatives in fabricating ordered, functional thin films for applications in electronics and sensor technology. apexicindia.com

| Molecule | Key Structural Features | Film Properties/Application |

|---|---|---|

| N,N′-bis(L-alanine tert-butylester)-3,4:9,10-perylene diimide | Perylene diimide core with L-alanine tert-butyl ester substituents | Forms uniform, highly sensitive films for detecting volatile organic vapors rsc.orgresearchgate.net |

| N-octadecanoyl-L-alanine | Amphiphilic structure with a carboxylic acid head and a C18 alkyl tail | Forms ordered monolayers; ion exchange properties controlled by hydrogen-bonding network researchgate.net |

Noncovalent Interactions in Material Design (e.g., Hydrogen Bonding, Hydrophobic Association)

There is no specific research data available in the public domain that details the noncovalent interactions of this compound in the context of material design. Theoretical considerations suggest that the N-butyl group would introduce hydrophobic characteristics, potentially influencing the self-assembly or solubility of materials in which it is incorporated. The secondary amine and the carboxylic acid group of the L-alanine backbone are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the structure and function of many biological and synthetic materials. However, without experimental or computational studies on this compound, no detailed research findings or data tables can be presented.

Applications in Advanced Functional Materials (e.g., Sensing Materials)

There is no available scientific literature that describes the application of this compound in advanced functional materials, such as sensing materials. Research in the area of chemical sensors often utilizes molecules with specific recognition sites and signal-transducing capabilities. While amino acid derivatives are explored for these purposes, there are no specific studies that report the use of this compound in the development of sensors or any other advanced functional materials. Therefore, no data on its performance, such as sensitivity or selectivity in sensing applications, can be provided.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

To provide a thorough analysis, specific NMR data for N-Butyl-L-alanine is necessary. This includes:

Solution-State NMR (e.g., ¹H, ¹³C NMR):

¹H NMR spectral data, including chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration values for each proton in the this compound molecule.

¹³C NMR spectral data, including the chemical shifts (δ) in ppm for each unique carbon atom.

Solid-State NMR (e.g., CP/MAS NMR, NMR Crystallography):

Experimental data from solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), would be needed to discuss the structural characteristics of this compound in the solid phase. This would include information on polymorphs and molecular packing.

Conformational Analysis using NMR Techniques:

Data from advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY), would be required to determine the through-space proximity of protons and elucidate the preferred conformations of the N-butyl group relative to the alanine (B10760859) backbone in solution.

Mass Spectrometry (MS) Techniques

Detailed mass spectrometry data is essential for the confirmation of the molecular structure. The required information includes:

High-Resolution Mass Spectrometry for Molecular Confirmation:

The exact mass measurement of the molecular ion ([M+H]⁺ or other adducts) of this compound to confirm its elemental composition with high accuracy.

A detailed fragmentation pattern from tandem MS (MS/MS) experiments to identify characteristic fragment ions that corroborate the structure.

Derivatization for Enhanced MS Analysis (e.g., N(O)-trifluoroacetyl n-butyl esters):

While the request mentions this as an example, to discuss this topic in the context of this compound, specific studies detailing the derivatization of this compound and the resulting mass spectra would be necessary to illustrate the enhancement in volatility and ionization efficiency for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Other Spectroscopic Methods (e.g., Infrared Spectroscopy, Circular Dichroism for Polymers)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. wpmucdn.com

The IR spectrum of this compound would exhibit characteristic absorption bands for its constituent functional groups. The spectrum would be a composite of the features from the L-alanine core and the N-butyl substituent.

N-H Vibrations: The secondary amine will show a characteristic N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C-H Vibrations: The butyl group and the alanine methyl and methine groups will produce strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

C=O Vibration: The carboxylic acid carbonyl group will result in a strong, sharp absorption band around 1700-1725 cm⁻¹ for the protonated form or a broader band around 1550-1610 cm⁻¹ for the carboxylate (zwitterionic) form. researchgate.netnih.gov

O-H and N-H Bending: Broad absorption due to O-H stretching of the carboxylic acid can be seen from 2500-3300 cm⁻¹. N-H bending vibrations typically appear in the 1500-1650 cm⁻¹ region. nih.gov

The table below summarizes the expected key IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 (moderate) |

| C-H (Alkyl) | Stretching | 2850 - 3000 (strong) |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 (strong) |

| N-H (Amine) | Bending | 1500 - 1650 (variable) |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 (strong) |

Circular Dichroism (CD) for Polymers

Circular dichroism (CD) spectroscopy is an essential tool for studying chiral molecules and is particularly powerful for determining the secondary structure of polymers and biopolymers like peptides and proteins. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light.

For polymers synthesized from this compound, CD spectroscopy would provide critical information about the polymer's conformation in solution. Since the monomer unit (this compound) is chiral, the polymer is expected to adopt a preferred secondary structure (e.g., helical or sheet-like) to minimize steric hindrance and maximize favorable non-covalent interactions. These ordered structures give rise to characteristic CD signals.

α-Helix: An α-helical conformation typically shows a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

β-Sheet: A β-sheet structure is characterized by a negative band around 217 nm and a positive band near 198 nm. osti.govchemrxiv.org

Random Coil: A disordered or random coil polymer lacks a defined secondary structure and typically displays a strong negative band around 200 nm.

By analyzing the CD spectrum of a poly(this compound) sample, researchers can determine the predominant secondary structure and study how it changes in response to environmental factors such as temperature or solvent composition. osti.gov This is crucial for understanding the relationship between the polymer's structure and its material properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a cornerstone for predicting a wide array of molecular properties, from geometry to reactivity. For amino acids, DFT studies, often including van der Waals corrections, are crucial for accurately describing intermolecular interactions. mdpi.com

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations on L-amino acids like alanine (B10760859), leucine, and valine have shown that the constituent molecules typically adopt zwitterionic forms within crystals. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior. For L-alanine, the electronic structure is dominated by the amine and carboxyl functional groups. researchgate.net

Table 1: Predicted Effects of N-Butylation on the Electronic Properties of L-alanine

| Property | L-alanine | N-Butyl-L-alanine (Predicted Effect) | Rationale |

| HOMO Energy | Baseline | Increased | Inductive effect of the electron-donating butyl group. |

| LUMO Energy | Baseline | Minor Change | LUMO is typically localized on the carboxyl group. |

| HOMO-LUMO Gap | Baseline | Decreased | Indicates higher chemical reactivity and lower excitation energy. |

| Dipole Moment | Baseline | Altered | Change in overall charge distribution and molecular symmetry. |

DFT calculations are widely used to predict NMR chemical shifts with a high degree of accuracy, which aids in structure elucidation and conformational analysis. oup.comaip.org For polypeptides containing L-alanine, 15N NMR chemical shifts are particularly sensitive to the local conformation (e.g., α-helix vs. β-sheet). titech.ac.jp

Table 2: Hypothetical DFT-Predicted ¹³C NMR Chemical Shifts for this compound Note: These are illustrative values based on typical chemical shift ranges and are not from a specific calculation.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cα (Alanine) | ~55-60 |

| Cβ (Alanine Methyl) | ~15-20 |

| C=O (Carboxyl) | ~175-180 |

| C1' (Butyl, α to N) | ~45-50 |

| C2' (Butyl) | ~30-35 |

| C3' (Butyl) | ~20-25 |

| C4' (Butyl, terminal) | ~10-15 |

DFT provides powerful tools for understanding chemical reactivity through the calculation of various descriptors. The electrostatic potential surface can identify regions susceptible to nucleophilic or electrophilic attack. Fukui functions and local softness indices can quantify the reactivity at specific atomic sites. Studies on α-alanine have used these methods to analyze intramolecular proton transfer and other reactive processes. researchgate.net

For this compound, these descriptors would offer mechanistic insights into its role in reactions like peptide synthesis. The analysis would likely show the carboxyl oxygen as a primary site for electrophilic attack and the amino nitrogen as a key nucleophilic center. The steric hindrance and electronic influence of the n-butyl group would be expected to modulate the accessibility and reactivity of the nitrogen atom compared to unsubstituted L-alanine. chinesechemsoc.org

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to view the time-dependent behavior of molecules, offering insights into their dynamics, conformational changes, and interactions with their environment.

The biological function and physical properties of amino acids and their derivatives are intimately linked to their conformational flexibility. Ab initio MD simulations of alanine dipeptide analogs have revealed conformational transitions occurring on the picosecond timescale. aps.orgnih.gov Classical MD simulations of crystalline L-alanine have been used to characterize the reorientational motions of its methyl side-chain. acs.org

For this compound, MD simulations would be essential to explore its rich conformational landscape. Key areas of investigation would include:

Side-Chain Dihedrals: The four-carbon butyl chain introduces additional rotational degrees of freedom. Simulations would map the potential energy surface associated with the rotation around the N-Cα, Cα-Cβ, and various C-C bonds within the butyl group.

Intramolecular Interactions: The flexible butyl chain could potentially fold back to interact with the carboxyl group via non-covalent forces, leading to specific preferred conformations in the gas phase or in non-polar solvents.

The interaction of a solute with its solvent governs its solubility and reactivity. MD simulations are the primary tool for investigating these phenomena at a molecular level. Extensive simulations have been performed on L-alanine in aqueous solutions to characterize its hydration shell and hydrogen bonding network. arxiv.org These studies show that the structural properties of alanine in water can differ significantly from its crystalline form due to hydrogen bonding. arxiv.org

The presence of the n-butyl group in this compound introduces a significant hydrophobic component. MD simulations in an aqueous environment would be expected to show:

Hydrophobic Hydration: Water molecules would likely form an ordered "cage-like" structure around the nonpolar butyl chain.

Hydrogen Bonding: The amine and carboxyl groups would continue to act as hydrogen bond donors and acceptors, interacting with water molecules. researchgate.netiaea.org The strength and dynamics of these interactions might be subtly altered by the electronic effects of the butyl substituent.

Aggregation: In sufficiently concentrated solutions, the hydrophobic butyl chains would likely drive the self-assembly of this compound molecules into micelles or other aggregates to minimize contact with water. Studies of amino acids in ionic liquids containing butyl-imidazolium cations have demonstrated the importance of such hydrophobic and ionic interactions. acs.orgresearchgate.net

Polymer Chain Behavior and Helical Structures

The incorporation of N-alkylated amino acids, such as this compound, into peptide chains significantly influences their conformational preferences and secondary structures. mdpi.comuzh.ch N-alkylation, including N-butylation, can dramatically affect the bioactive conformation of peptides and proteins. mdpi.com While poly(L-alanine) is known to form two primary crystalline structures, the α-helix and the β-sheet, the introduction of an N-butyl group introduces steric and electronic effects that alter this behavior. oup.comresearchgate.net

Polymers derived from N-alkylated amino acids, known as peptoids, have backbones where the side chains are attached to the amide nitrogen atom. rsc.org This modification eliminates the hydrogen-bonding capability of the backbone amide, yet well-defined helical structures can still arise from steric and electronic interactions between the backbone and the chiral α-substituents. rsc.org Specifically, for polymers of N-substituted glycines (a close structural relative of N-substituted alanines), the presence of α-chiral side chains can induce the formation of helical structures with cis-amide bonds. rsc.org

The synthesis of poly(N-alkyl-L-alanine) has been achieved through methods like the ring-opening polymerization of N-alkyl-alanine N-carboxyanhydrides. researchgate.net For instance, poly(N-allyl alanine) has been shown to adopt a stable helical structure. researchgate.net Furthermore, studies on N-acyl-L-alanine esters have demonstrated that the length of the alkyl chain influences the supramolecular organization, with d-spacings showing a linear dependence on the chain length. researchgate.net While direct studies on the helical structure of poly(this compound) are not extensively documented, the behavior of analogous N-alkylated polymers suggests a propensity for ordered, potentially helical, conformations. rsc.orgresearchgate.net The introduction of N-alkyl groups is a known strategy to induce turns in peptide backbones, which can be precursors to helical structures. uzh.ch

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying large molecular systems, such as this compound within a biological environment or in a solvated state. nih.govdntb.gov.ua These approaches partition the system into a chemically significant region (the QM region) and the surrounding environment (the MM region). nih.gov For processes involving this compound where bond formation or breaking occurs, or where electronic effects are paramount, a QM description is necessary for the reacting core. nih.govacs.org The remainder of the system, such as the solvent or the rest of a protein, can be treated with the computationally less expensive MM force fields. nih.gov

In the context of this compound, QM/MM simulations can be applied to understand its reactivity and interactions with high accuracy. For example, when studying the role of this compound in an enzyme's active site, the amino acid itself, along with key interacting residues and cofactors, would constitute the QM region. acs.orgmdpi.com This allows for a detailed investigation of electronic structure changes, charge transfer, and the energetics of reaction pathways. nih.govnih.gov Density Functional Theory (DFT) is a common choice for the QM part, capable of including dispersion effects, which are crucial for accurately modeling non-covalent interactions. nih.gov

QM/MM molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound containing systems. mdpi.comduke.edu By calculating the forces on the atoms at each time step using the QM/MM potential, the trajectory of the system can be followed, providing insights into conformational changes and reaction mechanisms over time. mdpi.comscience.gov For instance, QM/MM umbrella sampling MD simulations have been used to determine the free-energy profiles of aminoacylation reactions involving alanine, revealing the energetic barriers and transition state structures. nih.govmdpi.com A similar approach could be used to study reactions involving this compound, providing a detailed, "flowing" atomistic view of the process. mdpi.com

The accuracy of QM/MM simulations depends on the choice of the QM method, the MM force field, and the way the boundary between the two regions is handled. researchgate.netacs.org For this compound, the CHARMM or AMBER force fields could be used for the MM region, while various levels of DFT or semi-empirical methods like SCC-DFTB could be employed for the QM region. researchgate.netnih.gov The use of link atoms is a common technique to treat the covalent bonds that cross the QM/MM boundary. acs.org

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a valuable computational method for investigating the adsorption behavior of molecules like this compound onto various surfaces. mdpi.comresearchgate.net This technique is particularly useful for understanding the interactions between the adsorbate (this compound) and the adsorbent surface at a molecular level, and for predicting adsorption energies and equilibrium configurations. mdpi.com

In a typical MC simulation for adsorption, the this compound molecule is placed in a simulation box with a surface, and its position and orientation are randomly changed. mdpi.com The energy of each new configuration is calculated, and the move is accepted or rejected based on the Metropolis algorithm, which ensures that the system evolves towards thermodynamic equilibrium. mdpi.com This process allows for the exploration of the potential energy surface and the identification of the most favorable adsorption sites and orientations. researchgate.net

For amino acids and their derivatives, MC simulations have been used to study their adsorption on metal surfaces, which is relevant to fields like corrosion inhibition. mdpi.comresearchgate.netpreprints.org These studies have shown that the adsorption energy of L-amino acids on an iron surface increases with the length of the side chain. mdpi.comresearchgate.netpreprints.org This suggests that the butyl group in this compound would likely lead to stronger adsorption compared to alanine itself, due to increased van der Waals interactions with the surface. preprints.org The simulations can also reveal the orientation of the adsorbed molecule; for instance, amino acids often adsorb in a horizontal position to maximize the number of contact points with the surface. preprints.org

Grand Canonical Monte Carlo (GCMC) simulations can also be employed to study the competitive adsorption of this compound with other molecules, such as water, in more realistic environments. nih.gov GCMC simulations are performed at constant chemical potential, temperature, and volume, allowing for the determination of adsorption isotherms, which relate the amount of adsorbed substance to its concentration or pressure at a constant temperature. mdpi.com Such simulations could provide valuable insights into the performance of this compound in applications where it competes for adsorption sites, for example, in humid conditions. nih.gov

Future Research Directions and Emerging Trends

Expanding Synthetic Diversity and Stereocontrol

The synthesis of N-alkylated-α-amino acids like N-Butyl-L-alanine has traditionally relied on methods such as reductive amination and nucleophilic substitution. frontiersin.org However, these methods often present drawbacks, including the use of hazardous reagents and the formation of significant by-products. google.com The future of synthesizing this compound and its derivatives lies in the development of more sustainable and efficient catalytic methods. A promising approach is the direct N-alkylation of unprotected amino acids with alcohols, which offers a greener alternative by utilizing renewable resources. oup.com

A crucial aspect of synthesizing this compound is maintaining stereocontrol to ensure the production of the desired L-enantiomer, which is vital for biological applications. smolecule.com Future research will likely focus on refining stereoselective synthetic routes. For instance, processes developed for structurally similar compounds, such as N-((S)-1-ethoxycarbonyl-butyl)-(S)-alanine, which is an intermediate in the synthesis of the drug Perindopril, demonstrate the feasibility of achieving high stereoselectivity. google.comgoogle.com These methods often involve the reaction of an alanine (B10760859) ester with a suitable reagent, followed by steps that ensure the correct stereochemistry is maintained. google.comgoogle.com

The expansion of synthetic diversity will involve creating a broader library of this compound derivatives. This can be achieved by introducing various functional groups onto the butyl chain or by modifying the carboxyl group. The use of protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, is essential in these synthetic strategies, particularly in solid-phase peptide synthesis, to selectively protect the amino group while other modifications are made. ontosight.ai

| Synthetic Method | Advantages | Challenges |

| Catalytic N-alkylation with alcohols | Sustainable, uses renewable resources | Requires development of efficient and selective catalysts |

| Stereoselective synthesis | Produces enantiomerically pure compounds | Can involve complex multi-step processes |

| Use of protecting groups (e.g., Fmoc) | Allows for selective modification and peptide synthesis | Requires additional protection and deprotection steps |

Novel Applications in Functional Materials

The unique structural features of this compound, combining the chirality of L-alanine with the hydrophobicity of the n-butyl group, make it an attractive building block for novel functional materials. jpt.comwikipedia.org While direct applications of this compound are still emerging, research on related L-alanine derivatives provides strong indicators for future trends.

One promising area is the development of advanced sensor technologies. For example, a derivative of L-alanine, N,N′-bis(L-alanine tert-butylester)-3,4:9,10-perylene diimide, has been used to create Langmuir-Blodgett thin films for the detection of volatile organic compounds (VOCs). rsc.org The incorporation of this compound into similar molecular structures could lead to sensors with tailored selectivity and sensitivity for specific analytes, driven by the specific interactions of the butyl group.

Furthermore, this compound is a candidate for the synthesis of biodegradable polymers. nih.govupc.edu Polyamides and poly(ester-amide)s incorporating α-amino acids are known for their potential as biocompatible and biodegradable materials. upc.eduresearchgate.net The N-butyl group in this compound can be expected to influence the physical properties of such polymers, potentially enhancing their thermal stability and solubility in organic solvents, which is advantageous for processing and fabrication into various forms like microspheres for drug delivery systems. acs.org The synthesis of poly(L-alanine) often involves the use of an initiator like n-butylamine, highlighting the compatibility of the butyl group in polymerization processes. oup.com

L-alanine derivatives have also been shown to be excellent organogelators, capable of forming gels at low concentrations. researchmap.jp The self-assembly and molecular recognition properties of these derivatives, which lead to the formation of helical or sheet-like aggregates, are key to their gelation ability. researchmap.jp Investigating the gelation properties of this compound derivatives could open up new possibilities for creating novel soft materials with applications in areas such as tissue engineering and controlled release systems.

Advanced Computational Modeling for Complex Systems

Computational modeling has become an indispensable tool in chemical research, and its application to this compound systems is a burgeoning field. cuny.edu Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful methods for investigating the structural, electronic, and conformational properties of amino acids and their derivatives. repec.org

Molecular docking simulations can predict how this compound-containing peptides or other derivatives interact with biological targets, such as proteins and enzymes. mdpi.com This is particularly relevant in drug discovery, where understanding the binding mode and affinity is essential for designing potent and selective therapeutic agents. nih.gov For example, computational analysis has been used to understand the binding affinity of L-alanine analogues to receptors. nih.gov

Furthermore, computational chemistry can aid in understanding and optimizing synthetic pathways. DFT calculations can be employed to investigate reaction mechanisms, determine the energies of transition states, and predict the most favorable reaction pathways for the synthesis of this compound and its derivatives. frontiersin.org This can help in the rational design of catalysts and reaction conditions for improved yield and stereoselectivity.

| Computational Method | Application for this compound | Research Finding Example (Related Compounds) |

| Density Functional Theory (DFT) | Investigating reaction mechanisms, electronic structure, and conformational energies. | DFT calculations on N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine predicted a rotational barrier of 8.2 kcal/mol for the C-N bond. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of this compound containing systems in solution or in complex with other molecules. | MD simulations of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine in water showed transient hydrogen bonding. |

| Molecular Docking | Predicting the binding mode and affinity of this compound derivatives to biological targets. | Molecular docking simulations indicated the interactions of a 5-O-(N-Boc-l-alanine)-renieramycin T with the allosteric pocket of the Akt-1 protein. mdpi.com |

Interdisciplinary Research with this compound Derivatives

The future of this compound research is inherently interdisciplinary, bridging chemistry, materials science, biology, and medicine. The versatility of this compound makes it a valuable tool in a wide range of scientific inquiries. researchgate.net

In the field of medicinal chemistry, this compound can be incorporated into peptidomimetics to enhance their therapeutic properties. N-alkylation of amino acids is a known strategy to increase the metabolic stability and membrane permeability of peptides. The butyl group, being hydrophobic, can facilitate the transport of peptide-based drugs across biological membranes. Research into the fermentative production of other N-alkylated amino acids for therapeutic use suggests a potential pathway for the sustainable production of this compound for pharmaceutical applications. frontiersin.org A study on the inhibition of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment, utilized a fluorescent substrate, Gly-Pro-N-butyl-4-amino-1,8-naphthalimide, which contains a butyl group, highlighting the relevance of such moieties in biochemical probes. oatext.com

In materials science, the development of "smart" materials based on this compound is a promising avenue. For example, polymers incorporating this amino acid could be designed to respond to specific environmental stimuli, such as temperature or pH, due to the conformational changes of the N-butyl group. This could lead to applications in areas like targeted drug delivery and responsive coatings. The use of L-alanine derivatives in the synthesis of chiral ligands for asymmetric catalysis is another area of interdisciplinary interest. psu.eduresearchgate.net The stereocenter of this compound could be exploited in the design of new catalysts for asymmetric synthesis, a critical technology in the pharmaceutical and fine chemical industries.

The study of the nitrogen isotope composition of amino acid stereoisomers, which has applications in microbial ecology and biogeochemistry, provides another example of interdisciplinary research where derivatives of this compound could be relevant. acs.org The analytical methods developed for separating and analyzing diastereomers of other amino acids could be adapted for this compound.

Q & A

Q. How can researchers ensure compliance with NIH guidelines when reporting preclinical studies involving this compound?

- Methodological Answer :

- Animal Studies : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments (e.g., sample size justification, randomization) .

- Data Transparency : Deposit raw spectral data in public repositories (e.g., Figshare) and cite DOI links in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.